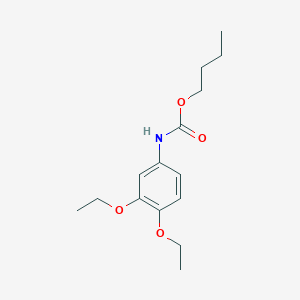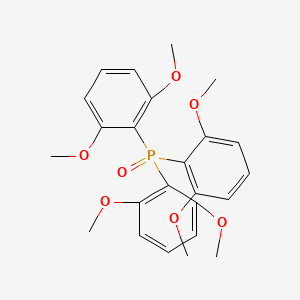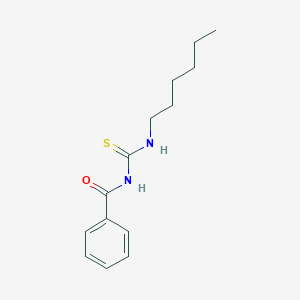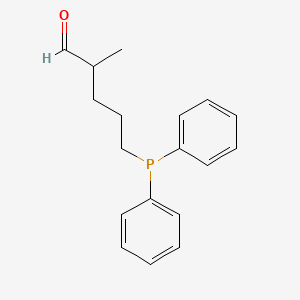
5-(Diphenylphosphanyl)-2-methylpentanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Diphenylphosphanyl)-2-methylpentanal is an organophosphorus compound that features a phosphine group attached to a pentanal backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Diphenylphosphanyl)-2-methylpentanal typically involves the reaction of diphenylphosphine with a suitable aldehyde precursor. One common method involves the use of 2-methylpentanal as the starting material, which undergoes a nucleophilic addition reaction with diphenylphosphine under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-(Diphenylphosphanyl)-2-methylpentanal can undergo various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
Oxidation: Diphenylphosphine oxide derivatives.
Reduction: 5-(Diphenylphosphanyl)-2-methylpentanol.
Substitution: Various substituted phosphine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-(Diphenylphosphanyl)-2-methylpentanal has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to form stable complexes with metal ions.
Industry: It is used in the synthesis of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism by which 5-(Diphenylphosphanyl)-2-methylpentanal exerts its effects is primarily through its ability to act as a ligand, forming stable complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling . The molecular targets and pathways involved depend on the specific metal and reaction conditions used.
Comparación Con Compuestos Similares
Similar Compounds
1,5-Bis(diphenylphosphino)pentane: Another organophosphorus compound used as a ligand in catalysis.
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene: A bidentate ligand used in hydroformylation reactions.
Uniqueness
5-(Diphenylphosphanyl)-2-methylpentanal is unique due to its specific structure, which allows for the formation of stable complexes with a variety of metals. This versatility makes it a valuable compound in both academic research and industrial applications.
Propiedades
Número CAS |
113619-47-9 |
|---|---|
Fórmula molecular |
C18H21OP |
Peso molecular |
284.3 g/mol |
Nombre IUPAC |
5-diphenylphosphanyl-2-methylpentanal |
InChI |
InChI=1S/C18H21OP/c1-16(15-19)9-8-14-20(17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-7,10-13,15-16H,8-9,14H2,1H3 |
Clave InChI |
VCGWGDWDROWHBK-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCP(C1=CC=CC=C1)C2=CC=CC=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(4-Chlorophenyl)-3-phenyloxiran-2-yl]methanol](/img/structure/B14300605.png)
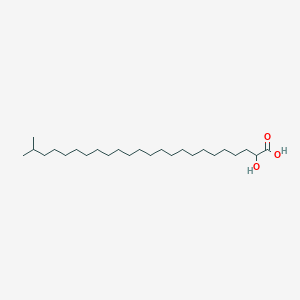
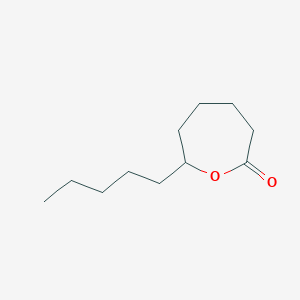
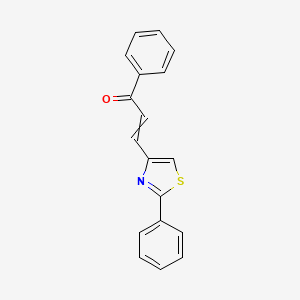
![Benzenamine, N-[(4-chlorophenyl)methylene]-4-ethyl-, (E)-](/img/structure/B14300630.png)
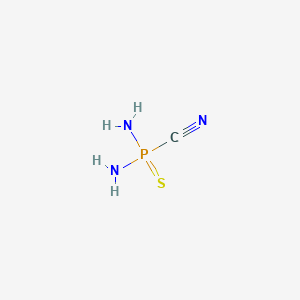

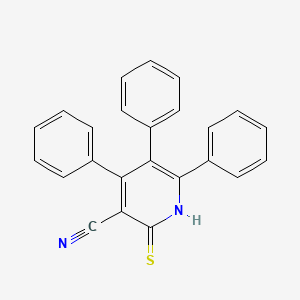
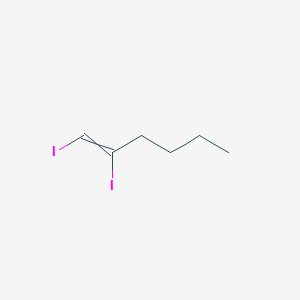
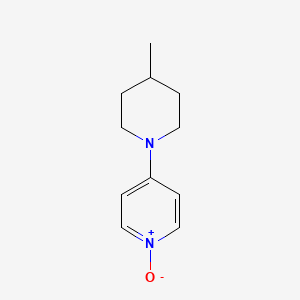
![Dipropyl [bis(ethylsulfanyl)methyl]phosphonate](/img/structure/B14300678.png)
